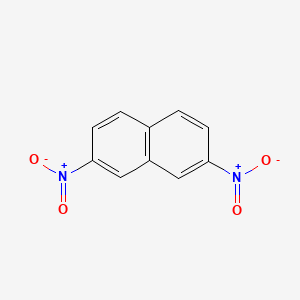

2,7-Dinitronaphthalene

Description

Properties

IUPAC Name |

2,7-dinitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)9-3-1-7-2-4-10(12(15)16)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDWAIQLYHEUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179525 | |

| Record name | Naphthalene, 2,7-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24824-27-9 | |

| Record name | 2,7-Dinitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24824-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dinitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024824279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2,7-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dinitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-DINITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ2UM95XLW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Dinitronaphthalene

CAS Number: 24824-27-9

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 2,7-Dinitronaphthalene. The content is intended for researchers, scientists, and professionals in drug development and materials science who may use this compound as a chemical intermediate.

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is one of several dinitronaphthalene isomers, with two nitro groups symmetrically positioned on the naphthalene (B1677914) backbone.[1] This substitution pattern significantly influences its chemical reactivity and physical properties compared to unsubstituted naphthalene.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 24824-27-9 | [1][2] |

| Molecular Formula | C₁₀H₆N₂O₄ | [1][2] |

| Molecular Weight | 218.17 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 229-233 °C | [2] |

| Boiling Point | 413.5 °C (Predicted) | [1] |

| Density | 1.481 g/cm³ (Predicted) | [2] |

Solubility Profile

The solubility of this compound is a key consideration for its use in synthesis and for its purification. Like most nitroaromatic compounds, it exhibits very low solubility in water due to its predominantly non-polar aromatic structure.[1] It is, however, soluble in various organic solvents.

Table of Solubility Data for Dinitronaphthalene Isomers

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) of 1,8-DNN[3][4] | Mole Fraction Solubility (x10³) of 1,5-DNN[3][5] |

| Acetone | 273.15 | 1.25 | 1.57 |

| 293.15 | 2.54 | 3.10 | |

| 313.15 | 4.98 | 4.51 | |

| Toluene | 273.15 | 0.98 | 1.32 |

| 293.15 | 2.05 | 2.65 | |

| 313.15 | 4.15 | 4.10 | |

| Methanol | 273.15 | 0.05 | - |

| 293.15 | 0.11 | - | |

| 313.15 | 0.23 | - | |

| Ethanol | 273.15 | - | 0.18 |

| 293.15 | - | 0.35 | |

| 313.15 | - | 0.65 | |

| Acetonitrile | 273.15 | 0.45 | 0.55 |

| 293.15 | 0.95 | 1.15 | |

| 313.15 | 1.95 | 2.10 |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (NO₂) vibrations. The asymmetric N-O stretching vibration typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹.[6][7] For this compound, a characteristic nitro group vibration has been reported at 1523 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons of this compound are expected to resonate in the downfield region, typically between δ 7.5–8.2 ppm, due to the deshielding effect of the nitro groups.[7]

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons. The carbons directly attached to the nitro groups will be significantly deshielded and appear at a higher chemical shift.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 218, corresponding to the molecular weight of the compound.[8]

Synthesis and Reactivity

Synthesis of this compound

Direct nitration of naphthalene typically yields a mixture of isomers, predominantly the 1,5- and 1,8-dinitronaphthalenes, making the isolation of pure this compound challenging by this method.[2] A more selective method involves the diazotization of the corresponding amino-nitronaphthalene precursor, followed by decomposition of the diazonium salt.

Key Chemical Reactions: Reduction to 2,7-Diaminonaphthalene

A primary application of this compound is its use as a precursor to 2,7-diaminonaphthalene. This transformation is achieved through the reduction of both nitro groups. Catalytic hydrogenation is a common and efficient method for this reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Solubility determination and correlation for 1,8-dinitronaphthalene in (acetone + methanol), (toluene + methanol) and (acetonitrile + methanol) mixed solvents [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Buy this compound | 24824-27-9 [smolecule.com]

- 8. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,7-Dinitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dinitronaphthalene is a nitrated aromatic hydrocarbon, a derivative of naphthalene (B1677914) carrying two nitro functional groups. Its specific isomeric structure imparts distinct physical and chemical properties that are of interest in various fields of chemical research and development, including the synthesis of dyestuffs, high-performance polymers, and energetic materials. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its spectral data.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 24824-27-9 | [1] |

| Molecular Formula | C₁₀H₆N₂O₄ | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| Appearance | Yellowish crystalline solid | |

| Melting Point | 229-233 °C | |

| Boiling Point (Predicted) | 413.5 °C | |

| Solubility | Very low in water; soluble in many organic solvents. | |

| InChI | InChI=1S/C10H6N2O4/c13-11(14)9-3-1-7-2-4-10(12(15)16)6-8(7)5-9/h1-6H | [1] |

| InChIKey | AFDWAIQLYHEUIW-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Aromatic protons are expected to appear as multiplets in the region of δ 7.5–9.0 ppm. Due to the substitution pattern, the spectrum will be complex. |

| ¹³C NMR | Aromatic carbons will show signals in the region of δ 120–150 ppm. Carbons attached to the nitro groups will be significantly deshielded. |

| Infrared (IR) Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) are observed around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H stretching is typically observed above 3000 cm⁻¹. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is observed at m/z 218. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 172) and NO (m/z 188).[1] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the nitration of a suitable naphthalene derivative, followed by the separation of the desired isomer. Direct nitration of naphthalene primarily yields 1,5- and 1,8-dinitronaphthalene. Therefore, an indirect route is necessary to obtain the 2,7-isomer in higher purity. One plausible pathway involves the dinitration of naphthalene, followed by reduction, separation of the resulting diamine isomers, and subsequent re-oxidation. A more direct, though challenging, approach is the nitration of 2-nitronaphthalene (B181648), which yields a mixture of dinitronaphthalene isomers from which the 2,7-isomer must be separated.

Protocol: Nitration of 2-Nitronaphthalene

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 25 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add 15 mL of concentrated nitric acid (70%) to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration Reaction: Dissolve 10 g of 2-nitronaphthalene in 50 mL of concentrated sulfuric acid in a separate beaker. Cool this solution in an ice bath. Slowly add the 2-nitronaphthalene solution to the nitrating mixture dropwise via the dropping funnel. Maintain the reaction temperature between 5-10 °C throughout the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The crude dinitronaphthalene isomers will precipitate. Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

-

Purification by Recrystallization: The crude product is a mixture of isomers. Separation of this compound can be achieved by fractional crystallization.

-

Dissolve the crude solid in a minimal amount of hot glacial acetic acid.

-

Allow the solution to cool slowly to room temperature. The less soluble isomers will crystallize first.

-

Filter the crystals and concentrate the mother liquor.

-

Repeat the recrystallization process with the mother liquor, potentially using a different solvent system such as ethanol (B145695) or a mixture of ethanol and water, to isolate the this compound.[2][3] The purity of the fractions should be monitored by melting point determination and thin-layer chromatography (TLC).

-

Characterization Methods

-

Melting Point: The melting point of the purified this compound should be determined using a calibrated melting point apparatus. A sharp melting range close to the literature value indicates high purity.

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and the purity of the fractions during recrystallization. A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate.

-

Spectroscopic Analysis: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, comparing the obtained spectra with reference data.

Visualizations

Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: Logical workflow for the synthesis of this compound.

Logical Relationships in Synthesis

The following diagram illustrates the logical relationships between the starting materials, key processes, and products in the synthesis of dinitronaphthalene isomers.

Caption: Synthesis pathways for dinitronaphthalene isomers.

Conclusion

This technical guide provides essential data and protocols for researchers and scientists working with this compound. The presented information on its physical and chemical properties, along with detailed experimental procedures and visualizations of the synthesis process, serves as a valuable resource for laboratory work and further research into the applications of this compound. As with all chemical procedures, appropriate safety precautions should be taken when handling the reagents and performing the reactions described herein.

References

2,7-Dinitronaphthalene molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, molecular weight, and key physicochemical properties of 2,7-dinitronaphthalene. It includes a summary of its identifying information and a detailed visualization of its molecular architecture. Due to the limited availability of publicly accessible, detailed experimental data, this guide synthesizes information from various sources to present a coherent understanding of the compound.

Core Data Presentation

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 24824-27-9 | [1] |

| Molecular Formula | C₁₀H₆N₂O₄ | [1][2] |

| Molecular Weight | 218.17 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 229-233 °C | [3] |

| Boiling Point (Predicted) | ~413.5 °C | [2] |

| SMILES | C1=CC(=CC2=C1C=CC(=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [4] |

| InChI | InChI=1S/C10H₆N₂O₄/c13-11(14)9-3-1-7-2-4-10(12(15)16)6-8(7)5-9/h1-6H | [1][4] |

| InChI Key | AFDWAIQLYHEUIW-UHFFFAOYSA-N | [4] |

Molecular Structure and Visualization

This compound is an aromatic organic compound characterized by a naphthalene (B1677914) bicyclic system substituted with two nitro functional groups (-NO₂) at positions 2 and 7.[2] The presence and position of these electron-withdrawing nitro groups significantly influence the electronic properties and reactivity of the naphthalene core.

Below is a diagram representing the molecular structure of this compound, generated using the Graphviz DOT language.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific synthesis of this compound are not widely published in readily accessible literature. However, the general methods for the synthesis of dinitronaphthalene isomers are well-established and can be adapted.

Synthesis via Nitration of Naphthalene (General Approach)

The most common method for producing dinitronaphthalenes is the direct nitration of naphthalene.[2] This method typically yields a mixture of isomers, with the 1,5- and 1,8-isomers being the major products. The isolation of this compound from this mixture is challenging and requires advanced separation techniques.

General Protocol Outline:

-

Nitrating Mixture Preparation: A mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared, typically in a cooled environment to control the exothermic reaction.

-

Nitration Reaction: Naphthalene is slowly added to the nitrating mixture under controlled temperature conditions. The reaction is allowed to proceed for a set period to ensure dinitration.

-

Work-up: The reaction mixture is quenched by pouring it onto ice, causing the precipitation of the crude dinitronaphthalene isomers.

-

Purification: The crude product is filtered, washed, and then subjected to purification methods such as fractional crystallization or chromatography to isolate the desired 2,7-isomer.

Synthesis via Diazotization of Naphthylamines (Conceptual Pathway)

A more targeted approach to synthesizing specific isomers like this compound involves the diazotization of the corresponding diamine or nitroamine precursors. While a specific protocol for the 2,7-isomer is not detailed in the available literature, the general Sandmeyer-type reaction pathway would be as follows. This method would start from 2,7-diaminonaphthalene or a related precursor.

Conceptual Workflow:

Spectroscopic Data

While full experimental spectra are not publicly available without a subscription, the expected characteristics from ¹H NMR, ¹³C NMR, and FTIR spectroscopy are described based on the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region. Due to the symmetry of the molecule, a specific pattern of doublets and triplets would be anticipated, reflecting the coupling between the non-equivalent aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbon atoms of the naphthalene core. The carbons bonded to the electron-withdrawing nitro groups would be shifted downfield compared to the other carbons.

-

FTIR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (-NO₂). Aromatic C-H and C=C stretching vibrations would also be present. The FTIR spectrum for this compound is available on SpectraBase, though access to the full spectrum is restricted.[3]

References

Solubility of 2,7-Dinitronaphthalene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,7-dinitronaphthalene in various organic solvents. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document focuses on collating qualitative solubility information, presenting quantitative data for structurally related dinitronaphthalene isomers, and detailing a robust experimental protocol for the precise determination of this compound's solubility. This guide is intended to be a valuable resource for researchers, chemists, and professionals in drug development by providing a foundational understanding of the solubility characteristics of this compound and the means to generate empirical data.

Introduction

This compound is a nitroaromatic compound with the chemical formula C₁₀H₆N₂O₄.[1] Its molecular structure, featuring a naphthalene (B1677914) core substituted with two nitro groups, imparts a significant degree of polarity, which in turn governs its solubility in different media. Understanding the solubility of this compound is crucial for a variety of applications, including its synthesis, purification, and formulation in various chemical and pharmaceutical processes. The nitro groups make the molecule more reactive and influence its solubility profile.[1]

This guide addresses the current gap in quantitative solubility data for this compound by providing a thorough review of available qualitative information and comparative data from its isomers. Furthermore, a detailed experimental workflow is presented to enable researchers to determine the solubility of this compound in their specific solvent systems.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆N₂O₄ | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| Melting Point | 229-233 °C | [1] |

| Appearance | Yellow crystalline solid | [1] |

| CAS Number | 24824-27-9 |

Solubility Profile of this compound

Qualitative Solubility

Comprehensive searches of scientific literature indicate that this compound exhibits very low solubility in water, a characteristic typical of many nitroaromatic compounds.[1] Its solubility is significantly enhanced in organic solvents, with a notable preference for polar aprotic solvents.

-

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are described as providing excellent solubilization for this compound.[1] This is attributed to the ability of these solvents to stabilize the polar nitro groups of the solute through dipole-dipole interactions.[1]

-

Alcohols: The compound demonstrates moderate solubility in alcoholic solvents.[1] It has been noted that the solubility in alcohols tends to decrease as the carbon chain length of the alcohol increases.[1]

-

Temperature Effect: In line with general thermodynamic principles, the solubility of dinitronaphthalene isomers in organic solvents is observed to increase with a rise in temperature.[1]

Quantitative Solubility Data of Structurally Related Compounds

Table 1: Mole Fraction Solubility (x) of 1,5-Dinitronaphthalene (B40199) and 1,8-Dinitronaphthalene (B126178) in Selected Organic Solvents.

| Isomer | Solvent | Temperature (K) | Mole Fraction Solubility (x) | Reference |

| 1,5-Dinitronaphthalene | Trichloromethane | 273.15 | 1.573 x 10⁻⁴ | [2] |

| 1,5-Dinitronaphthalene | Trichloromethane | 313.15 | 4.508 x 10⁻³ | [2] |

| 1,5-Dinitronaphthalene | Toluene | 273.15 | 1.25 x 10⁻⁴ | [2] |

| 1,5-Dinitronaphthalene | Toluene | 313.15 | 3.5 x 10⁻³ | [2] |

| 1,5-Dinitronaphthalene | Ethyl Acetate | 273.15 | 1.0 x 10⁻⁴ | [2] |

| 1,5-Dinitronaphthalene | Ethyl Acetate | 313.15 | 2.8 x 10⁻³ | [2] |

| 1,5-Dinitronaphthalene | Acetone | 273.15 | 1.0 x 10⁻⁴ | [2] |

| 1,5-Dinitronaphthalene | Acetone | 313.15 | 2.8 x 10⁻³ | [2] |

| 1,8-Dinitronaphthalene | Acetone | 273.15 | Data not specified | [3][4] |

| 1,8-Dinitronaphthalene | Acetone | 313.15 | Data not specified | [3][4] |

| 1,8-Dinitronaphthalene | Toluene | 273.15 | Data not specified | [3][4] |

| 1,8-Dinitronaphthalene | Toluene | 313.15 | Data not specified | [3][4] |

| 1,8-Dinitronaphthalene | Acetonitrile | 273.15 | Data not specified | [3][4] |

| 1,8-Dinitronaphthalene | Acetonitrile | 313.15 | Data not specified | [3][4] |

Note: While the referenced articles for 1,8-dinitronaphthalene state that solubility was determined in these solvents and increases with temperature, specific mole fraction values at the indicated temperatures were not explicitly provided in the search snippets.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, the following section provides a detailed methodology for the experimental determination of this compound solubility, primarily based on the widely accepted isothermal shake-flask method.

Principle

The isothermal shake-flask method involves creating a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. The concentration of the solute in the clear supernatant is then determined analytically. This concentration represents the equilibrium solubility at that temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The logical workflow for determining the solubility of this compound is illustrated in the diagram below.

Caption: Logical workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established by preliminary experiments where the concentration is measured at different time intervals until it becomes constant.

-

Phase Separation: Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle. For finely dispersed solids, centrifugation can be employed to facilitate phase separation.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling. Immediately filter the sample using a syringe filter that is chemically resistant to the solvent and has been pre-warmed to the experimental temperature.

-

Dilution: Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration of this compound within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution by taking the dilution factor into account. The solubility can be expressed in various units, such as g/100 mL, mg/L, mol/L, or mole fraction.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly applicable to the physicochemical property of solubility, a logical relationship diagram for selecting an appropriate solvent for a given application of this compound can be useful.

Caption: Decision workflow for solvent selection based on solubility.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While quantitative data for this specific compound remains elusive in the current body of literature, a clear qualitative understanding of its solubility has been established, with high solubility in polar aprotic solvents and moderate solubility in alcohols. The provided quantitative data for its isomers, 1,5- and 1,8-dinitronaphthalene, serves as a useful proxy for estimating its behavior.

Crucially, this guide provides a detailed and robust experimental protocol that empowers researchers to determine the precise solubility of this compound in their solvents of interest. The adoption of such standardized methods will contribute to filling the existing data gap and facilitate the effective use of this compound in various scientific and industrial applications.

References

- 1. Buy this compound | 24824-27-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solubility determination and correlation for 1,8-dinitronaphthalene in (acetone + methanol), (toluene + methanol) and (acetonitrile + methanol) mixed solvents [inis.iaea.org]

2,7-Dinitronaphthalene melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dinitronaphthalene

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, targeted at researchers, scientists, and professionals in drug development. The document details the physical constants of this compound, outlines the experimental protocols for their determination, and presents a logical workflow for substance characterization.

Physicochemical Data of this compound

This compound is an organic compound with the molecular formula C₁₀H₆N₂O₄. It is characterized as a yellow crystalline solid.[1] The presence of two nitro groups on the naphthalene (B1677914) ring significantly influences its physical properties.

Quantitative Data Summary

The melting and boiling points of this compound are critical parameters for its identification, purity assessment, and handling in a laboratory setting. The accepted values are summarized below.

| Physical Property | Value | Notes |

| Melting Point | 229-233 °C[1] | Pure compounds typically exhibit a sharp melting range.[2][3] |

| Boiling Point | ~413.5 °C | This value is a prediction at standard atmospheric pressure.[1] |

Experimental Protocols for Determination

Accurate determination of melting and boiling points is fundamental for the characterization of chemical substances. The methodologies described below are standard procedures in organic chemistry.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[4] The principle involves heating a small sample at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[4]

Methodology:

-

Sample Preparation: The this compound sample must be completely dry and finely powdered to ensure uniform heating.[4]

-

Capillary Tube Packing: A small quantity of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end.[2] The tube is tapped gently to compact the material to a height of 1-2 mm.[5]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (such as a DigiMelt or Mel-Temp) or attached to a thermometer and immersed in a heating bath (like a Thiele tube).[2][6]

-

Heating and Observation:

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.[2] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound, whereas impurities tend to lower and broaden the melting range.[2][3][5][6]

Boiling Point Determination (Micro-Reflux Method)

For determining the boiling point when only a small amount of substance is available, the micro-boiling point or micro-reflux method is suitable.[7] The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a small test tube or fusion tube.[7][9]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8][9]

-

Apparatus Setup: The test tube assembly is placed into a heating block or bath, and a thermometer is positioned so that its bulb is level with the top of the liquid.[7]

-

Heating and Observation:

-

The apparatus is heated gently. Initially, a stream of bubbles will emerge from the open end of the inverted capillary as trapped air expands and is expelled.[10]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge. At this point, heating should be stopped.[10]

-

-

Data Recording: The apparatus is allowed to cool. The stream of bubbles will slow and eventually stop. The moment the liquid begins to be drawn up into the capillary tube, the vapor pressure inside the tube is equal to the atmospheric pressure.[8][10] The temperature recorded at this precise moment is the boiling point of the liquid.[10]

Visualization of Workflow

The following diagram illustrates the logical workflow for the characterization and verification of a chemical substance like this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. Buy this compound | 24824-27-9 [smolecule.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. westlab.com [westlab.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. byjus.com [byjus.com]

- 10. uomus.edu.iq [uomus.edu.iq]

Historical Synthesis of 2,7-Dinitronaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthesis methods for 2,7-dinitronaphthalene, a significant compound in the landscape of organic chemistry. Due to the directing effects of the nitro group in electrophilic substitution, direct nitration of naphthalene (B1677914) does not yield the 2,7-isomer in significant quantities, necessitating multi-step synthetic pathways. This document details the core historical routes, providing structured quantitative data and detailed experimental protocols for the key transformations involved.

Primary Historical Synthesis Pathway: A Multi-Step Approach from Naphthalene

The most documented historical synthesis of this compound is a multi-step process commencing with naphthalene. This pathway leverages classic organic reactions to build the desired functionality and substitution pattern. The overall transformation can be visualized as follows:

Caption: Multi-step synthesis of this compound from Naphthalene.

Step 1: Sulfonation of Naphthalene to Naphthalene-2,7-disulfonic Acid

The initial step involves the disulfonation of naphthalene. Controlling the reaction conditions is crucial to favor the formation of the 2,7-disubstituted product.

Experimental Protocol:

A detailed procedure for the synthesis of naphthalene-2,7-disulfonic acid can be adapted from established industrial processes. A typical laboratory-scale synthesis would involve:

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a reflux condenser, place naphthalene.

-

Reagent Addition: Slowly add a molar excess of concentrated sulfuric acid to the naphthalene.

-

Heating: Heat the mixture to a temperature range of 140-160°C. The reaction is typically maintained at this temperature for several hours with vigorous stirring.

-

Work-up: After cooling, the reaction mixture is poured into a saturated sodium chloride solution. The sodium salt of naphthalene-2,7-disulfonic acid precipitates out and can be collected by filtration.

-

Purification: The crude sodium naphthalene-2,7-disulfonate can be purified by recrystallization from water.

| Parameter | Value | Reference |

| Reactants | Naphthalene, Concentrated Sulfuric Acid | Generic Sulfonation Protocols |

| Temperature | 140-160°C | Generic Sulfonation Protocols |

| Product | Naphthalene-2,7-disulfonic acid | Generic Sulfonation Protocols |

Step 2: Caustic Fusion of Naphthalene-2,7-disulfonic Acid to 2,7-Dihydroxynaphthalene

The sulfonic acid groups are then replaced by hydroxyl groups through a caustic fusion reaction.

Experimental Protocol:

This procedure requires high temperatures and careful handling of molten alkali.

-

Reaction Setup: In a high-temperature resistant vessel (e.g., a nickel or iron crucible), a mixture of sodium hydroxide (B78521) and potassium hydroxide is melted.

-

Reactant Addition: The sodium salt of naphthalene-2,7-disulfonic acid is gradually added to the molten alkali mixture with stirring.

-

Heating: The temperature is raised to and maintained at 280-320°C for several hours.

-

Work-up: The cooled reaction mass is dissolved in water.

-

Acidification: The aqueous solution is acidified with a strong acid, such as hydrochloric acid or sulfuric acid, to precipitate the 2,7-dihydroxynaphthalene.

-

Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like water or ethanol (B145695).

| Parameter | Value | Reference |

| Reactants | Sodium Naphthalene-2,7-disulfonate, Sodium Hydroxide, Potassium Hydroxide | Industrial Processes |

| Temperature | 280-320°C | Industrial Processes |

| Product | 2,7-Dihydroxynaphthalene | Industrial Processes |

Step 3: Amination of 2,7-Dihydroxynaphthalene to 2,7-Diaminonaphthalene (Bucherer Reaction)

The dihydroxy derivative is converted to the corresponding diamine using the Bucherer reaction, which involves the use of ammonia (B1221849) and a bisulfite salt.

Experimental Protocol:

-

Reaction Setup: In a pressure vessel (autoclave), place 2,7-dihydroxynaphthalene, an aqueous solution of sodium bisulfite, and an excess of aqueous ammonia.

-

Heating: The autoclave is sealed and heated to a temperature of 150-180°C for several hours. The pressure inside the vessel will increase significantly.

-

Work-up: After cooling, the reaction mixture is made alkaline to liberate the free diamine.

-

Isolation: The 2,7-diaminonaphthalene can be isolated by filtration or extraction with an organic solvent.

-

Purification: The crude diamine can be purified by recrystallization, typically from water or ethanol.

| Parameter | Value | Reference |

| Reactants | 2,7-Dihydroxynaphthalene, Sodium Bisulfite, Aqueous Ammonia | Bucherer Reaction Principles[1][2] |

| Temperature | 150-180°C | Bucherer Reaction Principles[1][2] |

| Product | 2,7-Diaminonaphthalene | Bucherer Reaction Principles[1][2] |

Step 4: Diazotization of 2,7-Diaminonaphthalene and Conversion to this compound

The final step involves the bis-diazotization of the diamine followed by a Sandmeyer-type reaction where the diazonium groups are replaced by nitro groups.

Experimental Protocol:

This two-part procedure requires careful temperature control during the diazotization step.

Part A: Bis-Diazotization

-

Dissolution: Dissolve 2,7-diaminonaphthalene in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Cooling: Cool the solution to 0-5°C in an ice-salt bath.

-

Diazotizing Agent: Slowly add a cold aqueous solution of sodium nitrite (B80452) dropwise to the cooled solution of the diamine salt with constant stirring. The temperature must be maintained below 5°C throughout the addition.

-

Completion: The completion of the diazotization can be tested with starch-iodide paper (excess nitrous acid will turn the paper blue).

Part B: Sandmeyer-type Reaction

-

Catalyst Preparation: Prepare a solution of a copper(I) salt, such as copper(I) sulfate, which can be generated in situ.

-

Reaction: The cold solution of the bis-diazonium salt is slowly added to a solution containing sodium nitrite and a copper catalyst.

-

Decomposition: The mixture is allowed to warm to room temperature, and then gently heated to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.

-

Isolation: The precipitated this compound is collected by filtration.

-

Purification: The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the final product.

| Parameter | Value | Reference |

| Reactants | 2,7-Diaminonaphthalene, Sodium Nitrite, Sulfuric Acid, Copper(I) Sulfate | Sandmeyer Reaction Principles[3][4] |

| Diazotization Temperature | 0-5°C | Sandmeyer Reaction Principles[3][4] |

| Product | This compound | Sandmeyer Reaction Principles[3][4] |

Alternative Historical Synthesis Route: Decarboxylation

An alternative, though less commonly cited, historical route to this compound involves the decarboxylation of a dinitronaphthalene dicarboxylic acid derivative.

References

An In-Depth Technical Guide on the Discovery and Initial Characterization of 2,7-Dinitronaphthalene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,7-Dinitronaphthalene (2,7-DNN) is a dinitrated derivative of naphthalene (B1677914), distinguished by the symmetric positioning of its nitro groups on the aromatic framework.[1] First synthesized in the early 20th century, its unique substitution pattern confers distinct chemical and physical properties compared to its other isomers.[1][1] This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound. It details the historical synthetic routes and modern advancements, presents key physicochemical and spectroscopic data in a structured format, and outlines the experimental protocols for its preparation and analysis. This document serves as a core reference for researchers working with nitrated aromatic compounds.

Discovery and Historical Context

The exploration of nitrated naphthalene derivatives is rooted in the expansion of organic chemistry and the burgeoning dye and explosives industries of the late 19th and early 20th centuries.[2] While the direct nitration of naphthalene was known to produce a mixture of isomers, predominantly 1,5- and 1,8-dinitronaphthalene, the synthesis of specific, less common isomers like 2,7-DNN required more targeted approaches.[2]

The first documented synthesis of this compound was reported by Hodgson et al. in 1945.[1] Their method involved a multi-step process starting from a different dinitronaphthalene isomer, as direct nitration of naphthalene offered poor yields of the 2,7-isomer (typically less than 30%) due to competing isomer formation.[1] Early characterization efforts confirmed its structure using classical methods like melting point determination and later, spectroscopic analysis such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Synthesis Protocols and Chemical Pathways

The synthesis of this compound can be achieved through several routes, ranging from classical multi-step procedures to modern catalyzed reactions. The choice of method often depends on the desired purity, yield, and available starting materials.

Historical Synthesis: The Hodgson Method (1945)

This pathway represents a classical approach to obtaining 2,7-DNN when direct nitration is not regioselective. It involves the reduction of a more accessible isomer followed by diazotization and substitution.[1]

Experimental Protocol:

-

Reduction of 1,8-Dinitronaphthalene: 1,8-Dinitronaphthalene is selectively reduced to the corresponding mono- or di-amine using a reducing agent such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl).[1]

-

Diazotization: The resulting aminonaphthalene derivative is then subjected to diazotization. The amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures to form a diazonium salt.[3][4][5]

-

Nitro Group Introduction: The unstable diazonium salt is subsequently treated with a nitrite source, often in the presence of a copper catalyst (e.g., Cu₂O), to replace the diazonium group with a nitro group, yielding this compound.[3][5]

-

Purification: The crude product is isolated and purified, typically by recrystallization from a suitable organic solvent.

Figure 1: Historical synthesis pathway for this compound.

Common Method: Direct Nitration of Naphthalene

While this is the most straightforward approach for producing dinitronaphthalenes, it is not regioselective for the 2,7-isomer and results in a mixture that is difficult to separate.[1]

Experimental Protocol:

-

Preparation of Nitrating Mixture: A nitrating mixture is prepared by carefully adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) while cooling in an ice bath.[2][4]

-

Nitration Reaction: Naphthalene is slowly added to the cooled nitrating mixture with vigorous stirring, maintaining a low temperature to prevent over-nitration and side reactions.[2]

-

Reaction Completion: The mixture is stirred for several hours, sometimes at a slightly elevated temperature (e.g., 80-100°C), to drive the reaction to completion.[1][2]

-

Isolation and Separation: The reaction mixture is poured onto crushed ice, causing the dinitronaphthalene isomers to precipitate.[2] The solid mixture is filtered, washed, and dried. The separation of 2,7-DNN from other isomers like 1,5- and 1,8-DNN requires techniques such as fractional crystallization.[2]

Modern Synthetic Approaches

Recent advancements focus on improving the regioselectivity and yield of this compound.

-

Zeolite-Assisted Synthesis: The use of zeolite catalysts, such as HBEA, during nitration with reagents like nitrogen dioxide has been shown to enhance the yield of dinitronaphthalene to as high as 61%.[1][4]

-

Microchannel Reactors: Employing continuous flow microchannel reactors provides superior control over mixing and temperature, leading to significantly improved yields of 70–85%.[1]

Initial Characterization Data

The initial characterization of a new compound relies on determining its physical properties and analyzing its structure through spectroscopic methods.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Reference(s) |

| Appearance | Yellow crystalline solid | [1] |

| Molecular Formula | C₁₀H₆N₂O₄ | [1][6] |

| Molecular Weight | 218.17 g/mol | [6] |

| Melting Point | 229-233 °C | [1][7] |

| Boiling Point (Predicted) | 413.5 ± 18.0 °C | [1][7] |

| Density (Predicted) | 1.481 ± 0.06 g/cm³ | [1][7] |

| CAS Registry Number | 24824-27-9 | [6] |

| Solubility | Very low in water; soluble in various organic solvents | [1] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation and is a cornerstone of chemical characterization.

| Technique | Observation | Reference(s) |

| Infrared (IR) Spectroscopy | Asymmetric NO₂ stretch: ~1500-1600 cm⁻¹ Symmetric NO₂ stretch: ~1300-1400 cm⁻¹ Aromatic C=C stretch: ~1400-1600 cm⁻¹ | [1][1] |

| ¹H NMR Spectroscopy | Aromatic proton signals expected in the range of δ 7.5–8.2 ppm. Simplified patterns due to molecular symmetry. | [1] |

| ¹³C NMR Spectroscopy | Aromatic carbon signals expected in the range of δ 120–160 ppm. Carbons bonded to nitro groups appear downfield. | [1] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z 218. Exact Mass: 218.032757 Da. | [1][8] |

| UV-Visible Spectroscopy | Absorption bands in the UV region corresponding to π → π* transitions. The radical anion shows a charge-transfer band at 1070 nm. | [1] |

Experimental Characterization Workflow

The logical flow for the initial characterization of a newly synthesized batch of this compound involves purification followed by a series of analytical tests to confirm its identity, purity, and structure.

Figure 2: Logical workflow for the characterization of 2,7-DNN.

Core Chemical Reactivity and Structure

-

Molecular Structure: this compound possesses a C₁₀H₆N₂O₄ formula with a symmetric arrangement of two nitro (-NO₂) groups on the naphthalene backbone.[1][1] This symmetry influences its crystalline structure and spectroscopic properties.[1] The positioning of the nitro groups is a result of resonance stabilization.[1]

-

Reactivity: The powerful electron-withdrawing nature of the two nitro groups significantly influences the molecule's reactivity.

-

Reduction: The nitro groups can be readily reduced to form aminonaphthalenes, which are valuable intermediates in the synthesis of dyes.[1][9]

-

Further Nitration: Under forcing conditions, 2,7-DNN can undergo further nitration to yield tetranitronaphthalene derivatives.[10]

-

Electron Transfer: The compound is known to undergo intramolecular electron transfer, forming a radical anion whose dynamics have been the subject of kinetic and ESR studies.[1][9][10] This property is crucial in understanding its redox behavior.

-

References

- 1. Buy this compound | 24824-27-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H6N2O4 | CID 90620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 24824-27-9 [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound | 24824-27-9 | Benchchem [benchchem.com]

- 10. This compound | 24824-27-9 [chemicalbook.com]

Spectroscopic Analysis of 2,7-Dinitronaphthalene: A Technical Guide

Introduction

2,7-Dinitronaphthalene is an organic compound with the chemical formula C₁₀H₆N₂O₄.[1] It is an isomer of dinitronaphthalene where two nitro functional groups are attached to the naphthalene (B1677914) core at positions 2 and 7.[1] The molecular weight of this compound is approximately 218.17 g/mol . This guide provides a comprehensive overview of the key spectroscopic data for this compound, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, intended for researchers and professionals in drug development and chemical sciences.

Mass Spectrometry

Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns, which are characteristic of nitroaromatic compounds.[1] The molecular ion peak is a prominent feature in the mass spectrum.[1]

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₆N₂O₄ | [1] |

| Molecular Weight | 218.17 g/mol | |

| Exact Mass | 218.032757 Da | [1] |

| Molecular Ion Peak (m/z) | 218 | [1] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as acetone (B3395972) or dichloromethane.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.

-

Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M+) and various fragment ions.[1]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands that confirm the presence of the nitro functional groups and the aromatic naphthalene core.[1]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Reference |

| 3000 - 3100 | Aromatic C-H Stretch | [1] |

| 1500 - 1600 | Asymmetric NO₂ Stretch | [1] |

| 1523 | Nitro Group Vibration | [1] |

| 1400 - 1600 | Aromatic C-C Stretch | [1] |

| 1300 - 1400 | Symmetric NO₂ Stretch | [1] |

| 700 - 900 | Out-of-plane Aromatic C-H Bend | [1] |

Experimental Protocol: KBr Wafer Technique

The IR spectrum is often obtained using the Potassium Bromide (KBr) wafer technique.[2]

-

Sample Preparation: A small amount of solid this compound (approximately 1-2 mg) is finely ground with about 100-200 mg of dry KBr powder in an agate mortar.

-

Pellet Formation: The mixture is transferred to a pellet-forming die. A hydraulic press is used to apply high pressure to the die, forming a thin, transparent KBr pellet containing the dispersed sample.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Analysis: An infrared beam is passed through the pellet, and the detector measures the transmitted radiation. The resulting interferogram is Fourier-transformed to produce the infrared spectrum, showing absorption as a function of wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR Spectroscopy

The proton NMR spectrum shows signals in the aromatic region, consistent with the protons on the naphthalene ring.[1]

Table 3: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Reference |

| 7.5 - 8.2 | Multiplet | Aromatic Protons | Polysol | [1] |

| 7.0 - 9.0 | Multiplet | Aromatic Protons | - | [1] |

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals signals for the aromatic carbons. The carbons directly attached to the electron-withdrawing nitro groups are shifted downfield.[1]

Table 4: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |

| 120 - 160 | Aromatic Carbons | Dimethyl sulfoxide-d6 | [1] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ for ¹³C NMR, Polysol for ¹H NMR).[3][4] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument, such as a Varian CFT-20, is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[4][5]

-

Data Acquisition: The sample is subjected to a series of radiofrequency pulses. The resulting free induction decay (FID) signal is detected.

-

Data Processing: The FID is Fourier-transformed to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to TMS at 0 ppm).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Electron Affinity and Electronic Properties of 2,7-Dinitronaphthalene

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dinitronaphthalene (2,7-DNN) is a nitroaromatic hydrocarbon belonging to the dinitronaphthalene (DNN) isomer group, with the chemical formula C₁₀H₆N₂O₄. The specific positioning of the two nitro groups on the naphthalene (B1677914) core imparts distinct electronic characteristics that make it a molecule of significant interest in various scientific domains. It serves as a valuable model compound for studying intramolecular electron transfer processes and as a precursor in the synthesis of more complex molecules, including dyes and potential energetic materials.[1][2]

This technical guide provides a focused overview of the core electronic properties of 2,7-DNN, with a primary emphasis on its electron affinity. Understanding these properties is crucial for predicting the molecule's reactivity, its potential as an electron acceptor in charge-transfer complexes, and its behavior in biological systems where redox processes are fundamental. We present a consolidation of theoretical data, outline detailed experimental protocols for the determination of these properties, and provide visualizations to clarify key workflows and relationships.

Core Electronic Properties

The electronic behavior of 2,7-DNN is largely dictated by its electron affinity and the energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electron Affinity (EA)

Electron affinity is a fundamental measure of a molecule's ability to accept an electron, defined as the energy released when an electron is added to a neutral molecule in the gaseous state to form a negative ion. A higher positive electron affinity indicates a greater propensity for electron acceptance.

While direct experimental measurement for 2,7-DNN is not extensively reported in the literature, theoretical calculations provide a reliable estimate. A comprehensive computational study predicted the adiabatic electron affinity (AEA) for all ten dinitronaphthalene isomers.

Table 1: Calculated Adiabatic Electron Affinities of Dinitronaphthalene Isomers

| Isomer | Adiabatic Electron Affinity (AEA) in eV |

|---|---|

| 1,2-Dinitronaphthalene | 1.70 |

| 1,3-Dinitronaphthalene | 1.81 |

| 1,4-Dinitronaphthalene | 2.12 |

| 1,5-Dinitronaphthalene | 1.85 |

| 1,6-Dinitronaphthalene | 1.78 |

| 1,7-Dinitronaphthalene | 1.86 |

| 1,8-Dinitronaphthalene | 1.47 |

| 2,3-Dinitronaphthalene | 1.53 |

| 2,6-Dinitronaphthalene | 1.99 |

| This compound | 1.69 |

Source: Theoretical values predicted from density functional theory (DFT) calculations.[3][4]

The calculated AEA for this compound is 1.69 eV .[3][4] This value positions it as a moderate electron acceptor among its isomers.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO energy levels are critical indicators of a molecule's electron-donating and electron-accepting capabilities, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy is directly related to the electron affinity. The HOMO-LUMO gap is indicative of the molecule's kinetic stability and the energy required for electronic excitation.

Table 2: Estimated Electronic Properties of this compound

| Property | Estimated Value (eV) | Method of Determination |

|---|---|---|

| LUMO Energy | Refer to calculation in Section 3.1 | Cyclic Voltammetry (from E_red) |

| HOMO Energy | Refer to calculation in Section 3.1 | Cyclic Voltammetry (from E_ox) |

| Electron Affinity (in solution) | Refer to calculation in Section 3.1 | Cyclic Voltammetry (from E_red) |

| HOMO-LUMO Gap | Calculated from HOMO and LUMO values | Cyclic Voltammetry |

Experimental Protocols

The following section details a comprehensive experimental protocol for determining the reduction potential, and by extension, estimating the electron affinity and LUMO energy of this compound using cyclic voltammetry.

Determination of Electron Affinity and Frontier Orbital Energies via Cyclic Voltammetry

Principle: Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a species in solution.[5] By measuring the potential at which 2,7-DNN is reduced (accepts an electron), we can estimate its LUMO energy and solution-phase electron affinity. The oxidation potential can similarly be used to estimate the HOMO energy. The potentials are typically referenced against a known internal standard, such as the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple, to allow for reliable comparison across different experimental setups.[6]

Methodology:

-

Sample and Reagent Preparation:

-

Analyte: A high-purity (≥99%) sample of this compound is required. The sample should be dried under vacuum prior to use to remove any residual moisture.

-

Solvent: Anhydrous, electrochemical-grade acetonitrile (B52724) (CH₃CN) is the recommended solvent due to its wide potential window and ability to dissolve both the analyte and the supporting electrolyte.

-

Supporting Electrolyte: A 0.1 M solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in acetonitrile should be prepared. The electrolyte ensures the conductivity of the solution without interfering with the redox processes of the analyte.

-

Analyte Solution: Prepare a 1-5 mM solution of 2,7-DNN in the 0.1 M TBAPF₆/acetonitrile electrolyte solution.

-

Internal Standard: A small amount of ferrocene will be added to the analyte solution for in-situ potential referencing.

-

-

Electrochemical Cell Setup:

-

Working Electrode (WE): A glassy carbon electrode (GCE) with a diameter of approximately 3 mm. The electrode surface must be polished to a mirror finish with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water, and then dried before each experiment.

-

Reference Electrode (RE): A non-aqueous Ag/Ag⁺ electrode or a silver/silver chloride (Ag/AgCl) electrode separated by a salt bridge.

-

Counter Electrode (CE): A platinum wire or graphite (B72142) rod with a surface area significantly larger than the working electrode.

-

Deoxygenation:

-

Assemble the cell with the electrodes immersed in the analyte solution.

-

Purge the solution for 15-20 minutes with a high-purity inert gas (Argon or Nitrogen) to remove dissolved oxygen, which can interfere with the measurement of reduction peaks.[8] Maintain a blanket of the inert gas over the solution throughout the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential scan range. A typical range would be from an initial potential where no reaction occurs (e.g., +0.5 V vs. Ag/AgCl) to a negative potential sufficient to observe the reduction of the nitro groups (e.g., -2.0 V), and then scanning back to the initial potential. An oxidation scan up to ~+2.0 V may be required to observe the oxidation potential.

-

Set the scan rate, typically 100 mV/s.

-

Record the cyclic voltammogram. Multiple scans should be performed to ensure the stability and reproducibility of the redox events.

-

After recording the voltammogram of the analyte, add ferrocene to the solution and record another voltammogram to determine the potential of the Fc/Fc⁺ couple under the same conditions.

-

-

Data Analysis and Calculations:

-

From the voltammogram, determine the cathodic peak potential (E_pc) for the first reduction event of 2,7-DNN. For a reversible or quasi-reversible process, also determine the anodic peak potential (E_pa) and calculate the half-wave potential (E₁/₂) as (E_pa + E_pc) / 2. This E₁/₂ is the formal reduction potential (E_red).[9]

-

Determine the half-wave potential for the Fc/Fc⁺ couple, E₁/₂(Fc/Fc⁺).

-

Calculate the reduction potential of 2,7-DNN versus the ferrocene standard: E_red (vs Fc/Fc⁺) = E_red (vs Ag/AgCl) - E₁/₂(Fc/Fc⁺) (vs Ag/AgCl).

-

Estimate the LUMO energy and Electron Affinity using the following empirical relationship:

-

LUMO (eV) ≈ -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

Similarly, determine the oxidation potential (E_ox) and estimate the HOMO energy:

-

HOMO (eV) ≈ -[E_ox (vs Fc/Fc⁺) + 4.8]

-

-

Visualizations

The following diagrams illustrate the experimental workflow for determining the electronic properties of 2,7-DNN and the conceptual relationship between its molecular structure and its electron affinity.

Caption: Workflow for determining electronic properties of 2,7-DNN via Cyclic Voltammetry.

Caption: Relationship between molecular structure and electronic properties of 2,7-DNN.

Conclusion

This compound possesses significant electron-accepting characteristics, underscored by a theoretically predicted adiabatic electron affinity of 1.69 eV. This property is a direct consequence of the two strongly electron-withdrawing nitro groups attached to the naphthalene π-system, which stabilize the LUMO. While direct experimental data remains sparse, the electronic properties can be thoroughly investigated using established electrochemical techniques like cyclic voltammetry, as detailed in this guide. The provided protocols offer a clear pathway for researchers to experimentally determine the reduction and oxidation potentials, enabling the estimation of HOMO and LUMO energy levels. Such data is invaluable for applications in materials science, where 2,7-DNN could serve as an n-type component, and in medicinal chemistry, for understanding its potential role in redox-mediated biological processes. Further experimental validation of the theoretical electron affinity and a comprehensive study of its electrochemical behavior are crucial next steps in fully characterizing this important molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Fundamentals of X-ray Photoelectron Spectroscopy(XPS) and Its Applications to Explosives and Propellants | Semantic Scholar [semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. uni-due.de [uni-due.de]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Thermodynamic Properties of Dinitronaphthalene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitronaphthalenes (DNNs) are a class of nitroaromatic hydrocarbons with ten possible isomers, the properties of which are of significant interest in fields ranging from energetic materials to chemical synthesis and environmental science. A thorough understanding of their thermodynamic properties is crucial for predicting their stability, reactivity, and environmental fate, as well as for the safe design and optimization of manufacturing processes. This technical guide provides a comprehensive overview of the available thermodynamic data for dinitronaphthalene isomers, details the experimental and computational methodologies used to determine these properties, and outlines key synthesis and separation protocols.

Data Presentation: Thermodynamic Properties

Table 1: Experimental Physical and Thermodynamic Properties of Selected Dinitronaphthalene Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Enthalpy of Formation (solid, kJ/mol) | Vapor Pressure (mmHg) |

| 1,5-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 216-217[1] | -11.1 ± 2.2[2] | 0.00000428[1] |

| 1,8-Dinitronaphthalene (B126178) | C₁₀H₆N₂O₄ | 218.17 | 171-173[3][4] | Data not available | 0.00000428[3] |

Table 2: Computationally Determined Relative Energies of Dinitronaphthalene Isomers

This table presents the relative energies of the ten dinitronaphthalene isomers as determined by computational chemistry (Density Functional Theory). These values can be used to infer the relative thermodynamic stability of the isomers. The 2,7-dinitronaphthalene isomer is predicted to be the most stable.

| Isomer | Relative Energy (kcal/mol) |

| 1,2-Dinitronaphthalene | (Data not explicitly provided in search results) |

| 1,3-Dinitronaphthalene | (Data not explicitly provided in search results) |

| 1,4-Dinitronaphthalene (B1214213) | (Data not explicitly provided in search results) |

| 1,5-Dinitronaphthalene | (Data not explicitly provided in search results) |

| 1,6-Dinitronaphthalene | (Data not explicitly provided in search results) |

| 1,7-Dinitronaphthalene | (Data not explicitly provided in search results) |

| 1,8-Dinitronaphthalene | (Data not explicitly provided in search results) |

| 2,3-Dinitronaphthalene | (Data not explicitly provided in search results) |

| 2,6-Dinitronaphthalene | (Data not explicitly provided in search results) |

| This compound | Global Minimum |

Note: A comprehensive computational study predicted that the ten neutral dinitronaphthalene isomers span an energetic range of 14 kcal/mol, with the 2,7-isomer being the most stable, lying only 0.3 kcal/mol below the 2,6-isomer.

Experimental Protocols

Detailed and reliable experimental protocols are fundamental to obtaining high-quality thermodynamic data. The following sections describe the methodologies for the synthesis of key dinitronaphthalene isomers and the techniques used to measure their thermodynamic properties.

Synthesis of Dinitronaphthalene Isomers

The direct nitration of naphthalene (B1677914) is a common method for producing a mixture of dinitronaphthalene isomers, primarily the 1,5- and 1,8-isomers. The synthesis of other, less common isomers often requires multi-step procedures.

1. Synthesis of 1,5- and 1,8-Dinitronaphthalene via Direct Nitration of Naphthalene

This protocol describes the direct nitration of naphthalene to yield a mixture of 1,5- and 1,8-dinitronaphthalene, which can then be separated.

-

Materials:

-

Naphthalene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloroethane (for separation)

-

-

Procedure:

-

Nitration: A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid in a flask equipped with a stirrer and cooled in an ice bath.

-

Naphthalene is then slowly added to the cooled nitrating mixture with vigorous stirring, ensuring the temperature is kept low to prevent over-nitration and side reactions.

-

After the addition is complete, the mixture is stirred for several hours at a slightly elevated temperature to ensure the completion of the dinitration.

-

Isolation: The reaction mixture is poured onto crushed ice, causing the precipitation of the crude dinitronaphthalene isomer mixture.

-

The solid precipitate is collected by filtration, washed with water until neutral, and then dried.

-

Separation: The dried mixture of 1,5- and 1,8-dinitronaphthalene can be separated by fractional crystallization from a suitable solvent, such as dichloroethane, taking advantage of the difference in their solubilities.

-

2. Synthesis of 1,4-Dinitronaphthalene

This method utilizes a modified Sandmeyer reaction starting from 4-nitro-1-naphthylamine (B40213).

-

Materials:

-

4-nitro-1-naphthylamine

-

Sodium nitrite (B80452)

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid

-

Ether

-

Copper(II) sulfate

-

Sodium sulfite (B76179)

-

2% Sodium hydroxide (B78521) solution

-

-

Procedure:

-

Diazotization: A solution of 4-nitro-1-naphthylamine in glacial acetic acid is prepared. This solution is then slowly added to a cold solution of nitrosylsulfuric acid (prepared by dissolving sodium nitrite in concentrated sulfuric acid). The resulting diazonium salt is precipitated with ether.

-

Decomposition: A cupro-cupri sulfite solution is prepared. The aqueous solution of the diazonium salt is slowly added to this decomposition mixture.

-

Isolation and Purification: The crude 1,4-dinitronaphthalene precipitates and is collected by filtration. The precipitate is then washed with water, a dilute sodium hydroxide solution, and again with water. Further purification is achieved by extraction with boiling ethanol and subsequent recrystallization.

-

Determination of Thermodynamic Properties

1. Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard technique for determining the heat of combustion of a substance, from which the standard enthalpy of formation can be calculated.

-

Apparatus:

-

Oxygen bomb calorimeter

-

Benzoic acid (for calibration)

-

Sample pellet press

-

High-pressure oxygen source

-

-

Procedure:

-

Calibration: The calorimeter is calibrated by combusting a known mass of benzoic acid, which has a certified heat of combustion.

-

Sample Preparation: A precisely weighed pellet of the dinitronaphthalene isomer is placed in the sample holder within the bomb.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen before being filled to a high pressure (typically 30 atm).

-